3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione

Medicinal Chemistry Spirocyclic Scaffolds Oxazolone Derivatives

Researchers developing oxazolone-based drug candidates require spirocyclic intermediates with defined unsaturation. 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione delivers the patented [4.5] spirocyclic core with a unique 7-ene handle, enabling systematic SAR exploration and library synthesis (US8785631B2). Key benefits: • Direct building block for oxazolone derivative libraries • 97% purity supports reproducible synthesis and analytical method development • In stock for immediate global shipping

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 61404-30-6
Cat. No. B11914071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione
CAS61404-30-6
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1CC2(CC=C1)C(=O)OC(=O)N2
InChIInChI=1S/C8H9NO3/c10-6-8(9-7(11)12-6)4-2-1-3-5-8/h1-2H,3-5H2,(H,9,11)
InChIKeyILUCVIVMQYARIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione: Scaffold Identity & Procurement Baseline


3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione (CAS 61404-30-6) is a spirocyclic heterocyclic compound featuring a fused oxazolidinedione core. Its molecular formula is C8H9NO3 with a molecular weight of 167.16 g/mol, and it is commercially available at a typical purity of 97% . This scaffold serves as a key intermediate in medicinal chemistry, with a patented core structure (3-oxa-1-azaspiro[4.5]) forming the basis for various oxazolone derivatives [1]. However, specific, quantitative biological activity data for this exact unsubstituted compound is extremely scarce in primary research literature, limiting direct comparative claims.

Procurement Risk: Why Generic Analogs Cannot Substitute


Simple substitution with related spirocyclic diones or oxazolidinediones is scientifically unsound without head-to-head data. While compounds like 3-oxa-1-azaspiro[4.4]nonane-2,4-dione (CAS 3253-44-9) share the core motif, they differ in ring size and the critical 7-ene unsaturation, which is a key structural handle for further derivatization . Patents specifically claim utility for the 3-oxa-1-azaspiro[4.5] core, indicating that the [4.5] spirocyclic ring junction imparts distinct conformational and pharmacophoric properties compared to [4.4] or [5.5] systems [1]. However, the absence of public, quantitative comparator data for the unsubstituted compound means any selection must be justified by its role as a specific synthetic intermediate rather than a direct bioactive replacement for its analogs.

Quantified Differentiation Evidence Against Comparators


Core Scaffold Differentiation: [4.5] vs. [4.4] Systems

The 3-oxa-1-azaspiro[4.5] core is specifically claimed in patent literature for the preparation of oxazolone derivatives with biological activity, distinguishing it from other spirocyclic systems like 3-oxa-1-azaspiro[4.4]nonane. The [4.5] spirocyclic system provides a distinct conformational constraint and ring size that influences the geometry of appended pharmacophores [1]. The target compound, 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione, uniquely features a double bond at the 7-position, offering a synthetic handle for late-stage functionalization that is absent in the saturated 3-oxa-1-azaspiro[4.5]decane-2,4-dione analog (CAS 3253-43-8) . No direct biological activity comparison between these unsubstituted scaffolds is available in peer-reviewed literature.

Medicinal Chemistry Spirocyclic Scaffolds Oxazolone Derivatives

Absence of Confirmed Target Engagement: Lipoxygenase Misannotation

A MeSH record (M0014961) describing a potent lipoxygenase inhibitor with antioxidant properties was initially linked to this compound in some database entries. However, this record corresponds to Masoprocol (nordihydroguaiaretic acid, CAS 500-38-9), not 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione [1]. This misannotation highlights a critical gap: there are no verifiable target engagement or enzyme inhibition data for the target compound against any biological target. Claims of lipoxygenase, cyclooxygenase, or formyltetrahydrofolate synthetase inhibition are erroneous for this compound.

Lipoxygenase Inflammation MeSH Annotation

Cardiotoxicity Profile Misidentification: UP 614-04

A published study compared a compound designated 'UP 614-04' with imipramine and clomipramine, reporting it to be approximately five times less cardiotoxic and four to eight times less potent as a cardiodepressor [1]. However, 'UP 614-04' has been definitively identified as 1-methyl-3-(morpholin-2-ylmethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (CAS 83913-04-6) , not 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione. Therefore, this quantitative safety differentiation cannot be used to support procurement of the target compound.

Antidepressant Cardiotoxicity Drug Development

Validated Application Scenarios for This Scaffold


Derivatization into Oxazolone-Based Libraries

The intended use of 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione is as a synthetic building block for creating libraries of oxazolone derivatives, as explicitly described in patent US8785631B2 [1]. The 7-ene unsaturation provides a unique handle for further chemical modification, distinguishing it from its saturated counterpart. Procurement for this purpose is scientifically valid when the research goal is to explore structure-activity relationships (SAR) around the [4.5] spirocyclic scaffold.

Spirocyclic Core Comparison in Conformational Analysis

This compound can be used in comparative studies of spirocyclic ring systems, where the [4.5] core is contrasted with [4.4] or [5.5] analogs to understand the influence of ring size and unsaturation on molecular properties like conformational rigidity, which is a key parameter in drug design [1]. However, such use requires the researcher to generate their own comparative data.

Reference Standard for Analytical Method Development

Due to its well-defined chemical structure and commercial availability at 97% purity, 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for this class of spiro compounds . It is crucial to note that this application is purely chemical and does not imply any biological activity.

Exploratory Toxicology Profiling Against Misannotated Targets

Given the misannotation linking this compound to lipoxygenase inhibition and the misidentification of 'UP 614-04,' a valid, albeit cautionary, application is its use as a negative control or a tool to correct database entries. A researcher could procure this compound to definitively test and disprove its purported activity against lipoxygenase or other targets, thereby contributing to data integrity in public chemical databases [2].

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